Pterin

描述

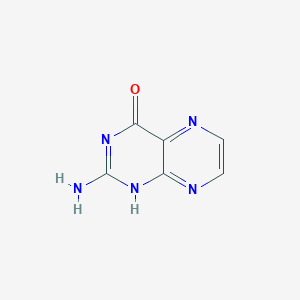

Pterin is a heterocyclic compound composed of a pteridine ring system, featuring a keto group (a lactam) at position 4 and an amino group at position 2. It is structurally related to the parent bicyclic heterocycle called pteridine. Pterins were first discovered in the pigments of butterfly wings, which is reflected in their name derived from the Greek word “pteron” meaning wing . Pterins are ubiquitous in nature and play essential roles in various biological processes, including coloration, immune system modulation, and cellular signaling .

准备方法

Synthetic Routes and Reaction Conditions: Pterins can be synthesized through various condensation reactions. One common method involves the condensation of a pyrimidine derivative with a pyrazine derivative. For example, the condensation of 2,4,5-triaminopyrimidine with glyoxal under acidic conditions yields pterin . Another method involves the Gabriel-Isay condensation, where an amino group reacts with a carbonyl group under basic conditions .

Industrial Production Methods: Industrial production of pterins often involves multi-step synthesis processes that ensure high yield and purity. These methods typically start with the synthesis of intermediate compounds, which are then subjected to condensation reactions to form the this compound ring system. The reaction conditions are carefully controlled to optimize yield and minimize by-products .

化学反应分析

Redox Reactions

Pterins participate in redox reactions that are crucial for the function of biologically relevant molecules like biopterin and neothis compound . These reactions often involve dihydropterins as intermediates and can lead to fully oxidized pterins .

- Dihydropteridine reductase (DHPR) utilizes dihydropterins in the following reaction : 6,7-dihydropteridine + NAD(P)H + H+ → 5,6,7,8-tetrahydropteridine + NAD(P)+

- Pyranothis compound can undergo oxidation, behaving as a dihydrothis compound to produce a fully oxidized this compound .

Condensation Reactions

Various methods exist for synthesizing pterins, many of which rely on condensation reactions .

- Gabriel-Isay Condensation: This involves condensing 5,6-pyrimidinediamines with compounds containing a 1,2-dicarbonyl functionality. The reaction often yields a major 7-substituted isomer .

- Timmis Reaction: This reaction achieves stereoselective synthesis of pteridine by condensing 5-nitroso-6-aminopyrimidine with an active methylene-containing compound. The nitroso group serves as a precursor to the amine functionality .

- Polonovski-Boon Cyclization: This involves condensing 6-chloro-5-nitro-pyrimidine with α-amino carbonyl compounds. It provides a regiospecific method for synthesizing semi-reduced dihydrothis compound derivatives .

Metal Coordination

Pterins can directly coordinate to metal centers, influencing neurotransmitter biosynthesis .

Other Reactions

- Sonogashira Cross-Coupling Reactions: These reactions have been employed to synthesize alkynyl this compound and pteridine derivatives .

- Reactions with CO2˙– Radicals: Experiments have shown that this compound-6-carboxylate reacts with CO2˙–, producing a monohydrothis compound radical .

Challenges in Chemical Transformations

The chemical characteristics and low solubility of pterins can pose challenges in chemical transformations required for derivatizing chemically accessible precursors and synthesizing target this compound scaffolds . Reaction conditions and transformations of pterins are substrate-specific, where subtle changes in functional group substituents can alter chemical reactivity .

科学研究应用

Pterins as Biomarkers

Pterins, especially neopterin and its derivatives, have been identified as valuable biomarkers for various medical conditions.

Trauma and Inflammation

A systematic review has shown that pterins can serve as biomarkers for mechanical and impact-induced trauma. Studies indicate that neothis compound levels significantly increase following trauma, with 51% of studies observing increases within 24 hours post-injury. This response is crucial for predicting complications such as sepsis and multi-organ failure .

Neurodegenerative Disorders

This compound profiling has been suggested for differential diagnosis in hyperphenylalaninemia (HPA). This profiling allows for categorizing patients into distinct subtypes based on serum, dried blood spot, and urine samples, thereby enhancing diagnostic accuracy .

Therapeutic Applications

Pterins exhibit potential therapeutic benefits, particularly in the fields of phototherapy and enzyme regulation.

Phototherapy

Recent studies highlight the use of pterins in photodynamic therapy (PDT). The ability of pterins to act as photosensitizers enables them to generate reactive oxygen species upon light activation, which can be utilized to target cancer cells or pathogens .

Enzyme Cofactors

Pterins function as essential cofactors for various enzymes involved in amino acid metabolism. For instance, tetrahydrobiothis compound (BH4) is crucial for the hydroxylation of aromatic amino acids, impacting neurotransmitter synthesis . The modulation of these enzymatic reactions through this compound derivatives holds promise for treating metabolic disorders.

Diagnostic Tools

The quantification of pterins in biological fluids has emerged as a powerful diagnostic tool.

High-Performance Liquid Chromatography (HPLC)

HPLC is commonly employed to measure this compound levels in serum, urine, and cerebrospinal fluid (CSF). This method allows for precise detection of pterins, aiding in the diagnosis of conditions such as phenylketonuria (PKU) and other metabolic disorders .

Fluorescence Diagnostics

The fluorescence properties of oxidized pterins can be harnessed for diagnostic imaging techniques. Their ability to emit light upon excitation makes them suitable candidates for non-invasive diagnostic methods .

Case Studies

The following table summarizes key findings from recent studies on the applications of pterins:

作用机制

Pterins exert their effects through various mechanisms, depending on their specific form and context:

相似化合物的比较

Pterins are structurally and functionally related to several other compounds:

Folate: Folate is a pterin derivative that contains p-aminobenzoic acid connected to the pteridine ring system.

Biothis compound: Biothis compound is another this compound derivative that serves as a cofactor for various hydroxylase enzymes.

Molybdothis compound: Molybdothis compound is a cofactor for molybdenum-containing enzymes, such as sulfite oxidase and nitrate reductase.

Uniqueness of this compound: this compound’s unique structure, featuring a pteridine ring system with specific functional groups, allows it to participate in a wide range of chemical and biological processes. Its versatility and ubiquity in nature make it a valuable compound for scientific research and industrial applications .

生物活性

Pterins are a class of heterocyclic compounds that play critical roles in various biological processes across different organisms. They are particularly known for their functions as enzymatic cofactors, metabolic regulators, and potential biomarkers in clinical settings. This article explores the biological activities of pterins, focusing on their roles in bacteria, human health, and their potential as diagnostic markers.

Overview of Pterins

Pterins contain a pteridine ring structure and are involved in numerous biochemical pathways. They are essential for the functioning of several enzymes, particularly those involved in amino acid metabolism and redox reactions. Key pterin derivatives include biothis compound , neothis compound , and tetrahydrobiothis compound (H4Bip) , each exhibiting unique biological functions.

Biological Roles of Pterins

-

Enzymatic Cofactors :

- Pterins serve as cofactors for various enzymes, including nitric oxide synthase and dihydropteridine reductase. These enzymes are crucial for synthesizing neurotransmitters and regulating vascular tone.

- Molybdothis compound is another significant this compound that acts as a cofactor in molybdenum-dependent enzymes, facilitating redox reactions in nitrogen metabolism.

- Regulation of Metabolic Processes :

- Photoprotection :

Pterins as Biomarkers

Recent studies have highlighted the potential of pterins as biomarkers for various medical conditions:

- Trauma and Surgery : Research indicates that levels of neothis compound increase significantly following mechanical trauma or surgery. A systematic review showed that 77% of studies reported elevated this compound levels post-trauma, with implications for predicting complications such as sepsis .

- Cancer : Pterins have been investigated as potential cancer biomarkers. Studies comparing this compound concentrations in bladder cancer patients versus healthy controls have shown significant differences, suggesting their utility in cancer diagnostics .

- Metabolic Disorders : Profiling this compound levels has demonstrated potential for diagnosing hyperphenylalaninemia (HPA) subtypes effectively. This profiling allows simultaneous screening for multiple conditions and enhances diagnostic accuracy .

Case Study 1: Neothis compound Levels Post-Surgery

A study involving 3829 subjects evaluated neothis compound levels after various surgical procedures. It found that cardiac surgery led to immediate increases in neothis compound levels, which remained elevated longer than other types of surgeries like gastrectomy or liver resection .

Case Study 2: Pterins in Cancer Diagnostics

In a comparative analysis using hydrophilic interaction liquid chromatography (HILIC), researchers identified eight this compound compounds whose concentrations were significantly altered in bladder cancer patients compared to healthy subjects. This study underscores the potential of pterins as non-invasive cancer biomarkers .

Table 1: Summary of this compound Functions

| Function | Description |

|---|---|

| Enzymatic Co-factor | Essential for neurotransmitter synthesis and redox reactions |

| Immune Modulation | Modulates oxidative stress responses |

| Photoprotection | Protects against UV damage in microorganisms |

| Biomarker Potential | Indicates trauma severity and disease states (e.g., cancer) |

Table 2: this compound Concentration Changes Post-Trauma

| Type of Trauma | Neothis compound Level Change | Timeframe Post-Injury |

|---|---|---|

| Cardiac Surgery | Significant Increase | Immediate & Sustained |

| Traumatic Brain Injury | Immediate Increase | Within 24 hours |

| Multiple Trauma | Elevated | Sustained above baseline |

常见问题

Basic Research Questions

Q. How can researchers experimentally distinguish between pterin tautomers in aqueous solutions?

this compound tautomers (e.g., lactam vs. lactim forms) can be differentiated using spectroscopic methods such as UV-Vis absorption and fluorescence spectroscopy, which reveal distinct spectral signatures for each tautomer. Nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR, can identify proton environments unique to specific tautomers. For example, the lactam form exhibits characteristic NH proton signals, while the lactim form shows distinct resonance peaks for hydroxyl groups. Computational validation via density functional theory (DFT) calculations can corroborate experimental observations by predicting tautomer stability and spectral properties .

Table 1: Key Techniques for Tautomer Identification

| Method | Application in this compound Research | Key Observations |

|---|---|---|

| UV-Vis Spectroscopy | Detects electronic transitions | Tautomer-specific absorption maxima |

| Fluorescence | Monitors excited-state behavior | Emission quenching in lactim forms |

| -NMR | Resolves proton environments | NH vs. OH proton signals |

Q. What experimental protocols ensure reproducibility in this compound synthesis and purification?

Reproducibility requires strict control of reaction conditions (pH, temperature, solvent purity) and validation via high-performance liquid chromatography (HPLC) or mass spectrometry (MS). For example, synthetic pterins should be purified using recrystallization in deoxygenated solvents to prevent oxidation. Characterization must include elemental analysis, melting point determination, and comparison with literature data. Detailed protocols should be documented in supplementary materials, adhering to journal guidelines for experimental transparency .

Q. How should researchers design studies to investigate this compound’s role in redox reactions?

Use electrochemical methods (cyclic voltammetry) to measure redox potentials and identify electron transfer mechanisms. Couple this with spectroscopic monitoring (e.g., UV-Vis kinetics) to track intermediate species. Control experiments should account for pH effects, as this compound’s redox behavior is highly pH-dependent. For biological systems, incorporate chelating agents to isolate metal-free redox activity .

Advanced Research Questions

Q. What computational parameters are critical for modeling this compound tautomer energetics?

DFT calculations require solvent models (e.g., implicit solvation via PCM) to simulate aqueous environments. Basis sets (e.g., 6-311++G**) and functionals (e.g., B3LYP) must be validated against experimental data. Relative energies of tautomers should include zero-point energy corrections and thermal contributions. Compare results with crystallographic data to validate predicted geometries .

Table 2: Key DFT Parameters for this compound Studies

| Parameter | Recommended Setting | Rationale |

|---|---|---|

| Solvent Model | Polarizable Continuum Model (PCM) | Mimics aqueous environments |

| Basis Set | 6-311++G** | Balances accuracy and computational cost |

| Functional | B3LYP | Validated for organic molecules |

Q. How can researchers resolve contradictions in this compound’s photochemical data across studies?

Address discrepancies by standardizing experimental conditions (e.g., light source intensity, oxygen levels). Use orthogonal methods: for example, combine transient absorption spectroscopy with electron paramagnetic resonance (EPR) to detect radical intermediates. Perform meta-analyses of published data to identify trends or outliers, and validate findings through collaborative replication .

Q. What strategies optimize data sharing for this compound-related research under FAIR principles?

Ensure datasets include metadata on experimental conditions (pH, temperature, instrumentation) and adhere to domain-specific standards (e.g., NMReDATA for NMR). Use repositories like Zenodo or ChemRxiv, which assign digital object identifiers (DOIs). Provide raw data (e.g., crystallographic files, spectral traces) and code for computational workflows in open formats (e.g., .cif, .jdx) .

Q. How should peer reviewers evaluate methodological rigor in this compound studies?

Assess whether the study:

- Specifies purity criteria for synthetic pterins (e.g., HPLC traces).

- Validates computational models with experimental data.

- Addresses potential confounding factors (e.g., metal contamination in redox assays). Reviewers should request supplementary data for critical claims, such as crystallographic coordinates or kinetic plots .

Q. What interdisciplinary approaches enhance understanding of this compound’s biological functions?

Integrate structural biology (X-ray crystallography) to map this compound-binding sites in enzymes like dihydrofolate reductase. Combine this with metabolomics to track this compound derivatives in cellular pathways. Use molecular dynamics simulations to study conformational changes in this compound-protein complexes .

Q. Methodological Best Practices

- For experimental studies : Pre-register protocols on platforms like Open Science Framework to mitigate bias.

- For computational work : Archive input/output files and version-control software (e.g., GitHub) to ensure reproducibility.

- For data reporting : Follow the CRediT taxonomy to clarify author contributions, reducing ambiguity in multi-disciplinary studies .

属性

IUPAC Name |

2-amino-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5O/c7-6-10-4-3(5(12)11-6)8-1-2-9-4/h1-2H,(H3,7,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXQXTQTPAJEJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=N1)C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176894 | |

| Record name | 2-Amino-4-hydroxypteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000802 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.175 mg/mL | |

| Record name | Pterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000802 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2236-60-4 | |

| Record name | Pterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2236-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-hydroxypteridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002236604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pterin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pterin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18696 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pterin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-hydroxypteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1H-pteridin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PTERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85MA24E1NH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000802 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。